molecular formula C7H9N3O3S B1581497 Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate CAS No. 54968-74-0

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

Cat. No. B1581497
CAS RN: 54968-74-0
M. Wt: 215.23 g/mol
InChI Key: CFOLRWLXDGELQE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is a biochemical used for proteomics research . It has a molecular formula of C7H9N3O3S .


Molecular Structure Analysis

The InChI code for Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate is 1S/C7H10N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h14H,2,8H2,1H3,(H2,9,11) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate has a molecular weight of 216.24 . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Modifications

The synthesis of ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate derivatives involves complex chemical reactions that offer insights into novel synthetic strategies. For instance, Boy and Guernon (2005) utilized ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor in a Michael-like addition strategy to synthesize ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs. This methodology highlights the versatility of thiazole derivatives in organic synthesis and their potential for further chemical modifications (Boy & Guernon, 2005).

Application in Antimicrobial Studies

Thiazole derivatives, including ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate, have been extensively studied for their antimicrobial properties. Desai, Bhatt, and Joshi (2019) conducted a study on synthetic modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, demonstrating its substantial derivative potential for antimicrobial activity. The newly synthesized compounds were tested against various bacterial and fungal strains, showcasing the compound's role in developing new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

Molecular Structure Analysis

Understanding the molecular structure of ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate derivatives provides valuable insights into their chemical behavior and potential applications. Dolzhenko et al. (2010) analyzed the molecular structure of a related compound, emphasizing the significance of intramolecular hydrogen bonding and its impact on the stability and reactivity of thiazole derivatives. Such structural analyses contribute to the rational design of new compounds with desired properties (Dolzhenko et al., 2010).

Immunological Activity

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate derivatives also find applications in immunological research. Lipnicka and Zimecki (2007) synthesized new compounds derived from 3-methyl-4-isothiazolecarboxylic acid, which were analyzed for their immunological activity. The study provided insights into the potential of these compounds in modulating immune responses, highlighting their relevance in pharmaceutical research (Lipnicka & Zimecki, 2007).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-13-7(12)5-3(8)4(6(9)11)10-14-5/h2,8H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOLRWLXDGELQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NS1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357699
Record name ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate

CAS RN

54968-74-0
Record name ethyl 4-amino-3-(aminocarbonyl)isothiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-amino-3-carbamoyl-1,2-thiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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